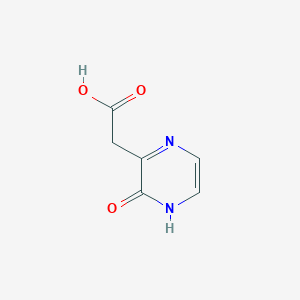

2-(3-Hydroxypyrazin-2-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-(2-oxo-1H-pyrazin-3-yl)acetic acid |

InChI |

InChI=1S/C6H6N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h1-2H,3H2,(H,8,11)(H,9,10) |

InChI Key |

MWIRXZPORUQTCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=O)N1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Precursor-Based Synthetic Routes to 2-(3-Hydroxypyrazin-2-yl)acetic acid

The construction of the this compound scaffold relies on carefully designed synthetic routes that often begin with simpler, commercially available starting materials. These methods can be broadly categorized into multi-step syntheses from common feedstocks and the application of novel catalytic approaches.

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound from basic chemical building blocks. nih.gov These synthetic sequences often involve a series of reactions, including condensation, cyclization, and functional group interconversions. Continuous flow processing is increasingly recognized as a powerful technology for multi-step synthesis, offering enhanced control over reaction parameters and improved safety and efficiency. nih.govflinders.edu.au

A common strategy for pyrazine (B50134) ring synthesis involves the condensation of α-dicarbonyl compounds with 1,2-diamines. researchgate.net For instance, the reaction of a 1,2-diaminoethane with a 1,2-dicarbonyl compound can lead to a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net The choice of starting materials allows for the introduction of various substituents onto the pyrazine core.

One illustrative multi-step synthesis of a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, starts from 3-aminopyrazine-2-carboxylic acid methyl ester. google.com This sequence involves chlorination, diazotization, and fluorination to introduce the desired functional groups onto the pyrazine ring. google.com Such strategies highlight the modular nature of organic synthesis, where complex targets are assembled through a series of well-understood chemical transformations. The use of process analytical technology (PAT) in continuous flow systems enables real-time monitoring and control, which is crucial for optimizing multi-step syntheses. nih.gov

Here is an interactive data table summarizing a multi-step synthesis approach:

Table 1: Multi-step Synthesis Example| Step | Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 3-Aminopyrazine-2-carboxylic acid methyl ester | NCS, DMF | Compound B | Chlorination |

| 2 | Compound B | HCl, NaNO₂, CuCl | Compound C | Diazotization/Sandmeyer Reaction |

| 3 | Compound C | KF, Tetrabutylammonium bromide, DMF | Compound D | Fluorination |

| 4 | Compound D | Sodium acetate | Compound E | Acetylation |

| 5 | Compound E | Lithium hydroxide (B78521) | 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid | Hydrolysis |

Source: CN113135862A google.com

The development of novel catalytic systems has significantly advanced the synthesis of pyrazine derivatives. nih.govmdpi.com These methods often offer improved efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches.

Manganese pincer complexes have emerged as effective catalysts for the dehydrogenative coupling of α-amino alcohols or α-diketones with vicinal diamines to form pyrazines. nih.gov This approach is atom-economical, producing only hydrogen gas and water as byproducts. nih.gov The reaction conditions typically involve heating the substrates with a catalytic amount of the manganese complex and a base in a suitable solvent like toluene (B28343). nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed in the synthesis of functionalized pyrazines. mdpi.com For example, 2,5-dibromopyrazine (B1339098) can be coupled with a 3-borylindole using a palladium catalyst to construct a pyrazine-bisindole scaffold. mdpi.com Iron-catalyzed C-H activation is another modern technique that allows for the direct arylation of pyrazine rings. mdpi.com

Here is an interactive data table summarizing catalytic approaches:

Table 2: Catalytic Approaches in Pyrazine Synthesis| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Manganese Pincer Complex | Dehydrogenative Coupling | α-Amino alcohols and vicinal diamines | Substituted Pyrazines | nih.gov |

| Palladium(II) Acetate | C-H/C-H Cross-Coupling | Indole and Pyrazine N-oxide | Indolyl-pyrazines | mdpi.com |

| Iron(II) Acetylacetonate | C-H Arylation | Pyrazine and Arylboronic acid | Arylated Pyrazines | mdpi.com |

The synthesis of molecules with specific three-dimensional arrangements of atoms, known as stereoselective synthesis, is crucial when the biological activity of a compound depends on its stereochemistry. nih.govchemrxiv.org For pyrazine derivatives, stereocenters can be introduced either on the pyrazine ring itself or on the substituents attached to it.

While the core pyrazine ring is planar and achiral, the introduction of chiral side chains, such as a substituted acetic acid group, can lead to stereoisomers. Stereoselective synthetic methods aim to produce a single desired stereoisomer in high purity. nih.gov This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

For instance, in the synthesis of pyrrolidine-containing drugs, proline and its derivatives are often used as chiral starting materials to control the stereochemistry of the final product. nih.gov Although specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the principles of stereoselective synthesis would apply. This would involve strategies such as the asymmetric hydrogenation of a precursor with a carbon-carbon double bond or the use of enzymes to catalyze a stereoselective reaction. nih.gov The development of stereoselective routes is a key consideration for the synthesis of potentially bioactive molecules.

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of this compound and its derivatives, several factors can be tuned.

In the catalytic synthesis of pyrazines using manganese pincer complexes, the choice of base, solvent, temperature, and reaction time are crucial parameters. nih.gov For example, using potassium hydride as the base and toluene as the solvent at 150°C for 24 hours were found to be optimal for certain substrates. nih.gov

The following table presents an example of optimized reaction conditions:

Table 3: Optimized Reaction Conditions for Pyrazine Synthesis| Reaction | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

|---|

Derivatization and Functionalization Strategies of the Core Structure

Derivatization involves the chemical modification of a core structure to create a range of related compounds, often to explore structure-activity relationships or to improve properties such as solubility or stability. nih.govlibretexts.org

The hydroxyl group on the pyrazine ring of this compound is a key site for functionalization. bangor.ac.uk This hydroxyl group can undergo various reactions to introduce different functional groups, potentially altering the compound's chemical and biological properties.

Acylation: The hydroxyl group can be acylated to form esters. libretexts.org This is typically achieved by reacting the hydroxypyrazine with an acylating agent such as an acid chloride or anhydride (B1165640). For example, acetic anhydride can be used to introduce an acetyl group. nih.govlibretexts.org The choice of solvent can influence the outcome of the reaction; for instance, using dimethyl sulfoxide (B87167) (DMSO) with acetic anhydride can lead to oxidation of primary and secondary alcohols in addition to acetylation. nih.gov

Alkylation: Alkylation of the hydroxyl group can be performed to introduce alkyl or arylalkyl groups, forming ethers. libretexts.org This can be achieved using alkyl halides in the presence of a base.

Conversion to Halogen: The hydroxyl group can also be converted to a halogen, which can then serve as a handle for further functionalization through cross-coupling reactions. bangor.ac.uk

These derivatization strategies allow for the systematic modification of the this compound core, providing a library of compounds for further investigation.

The following table summarizes common derivatization reactions for hydroxyl groups:

Table 4: Derivatization of the Hydroxyl Group| Reaction Type | Reagent Class | Functional Group Introduced | Product Type |

|---|---|---|---|

| Acylation | Acid Anhydrides, Acid Halides | Acyl | Ester |

| Alkylation | Alkyl Halides | Alkyl, Benzyl | Ether |

| Silylation | Silyl Halides, Silyl Ethers | Silyl | Silyl Ether |

Source: Chemistry LibreTexts libretexts.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound and related pyrazinecarboxylic acids is a key handle for derivatization. Standard organic transformations are frequently employed to create esters, amides, and other functional derivatives. These transformations are crucial for building more complex molecules and for creating prodrugs or probes with altered properties. nih.gov

Esterification: The conversion of the carboxylic acid to its corresponding ester is a common initial step. For instance, pyrazine-2-carboxylic acid can be reacted with ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid to form ethyl pyrazinoate. researchgate.net This ester can then serve as an intermediate for further reactions, such as aminolysis. researchgate.net Another example involves the reaction of pyrazine-2-carboxylic acid with methanol (B129727) and sulfuric acid to produce the methyl ester, which is a precursor for synthesizing pyrazine-2-carboxylic acid hydrazide. researchgate.net

Amidation: The carboxylic acid can be activated and reacted with amines to form amides. A widely used coupling agent is 1,1'-Carbonyldiimidazole (CDI), which activates the carboxylic acid by forming an imidazolide (B1226674) intermediate. imist.ma This intermediate readily reacts with an amine, such as aniline, to yield the corresponding N-phenylpyrazine-2-carboxamide. imist.ma Alternatively, the acid can be converted to an acid chloride, for example, by using thionyl chloride, which then reacts with various substituted anilines to produce a series of amide derivatives. nih.gov This method has been used to synthesize amides from 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-pyrazine-2-carboxylic acid. nih.gov

Hydrazide Formation: The synthesis of acid hydrazides provides a gateway to a variety of heterocyclic conjugates. (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, an acetic acid derivative, can be converted to its hydrazide by treatment with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov Similarly, pyrazine-2-carboxylic acid hydrazide is formed from the corresponding methyl ester by reacting it with hydrazine hydrate in methanol. researchgate.net These hydrazides are key intermediates for creating probes and other complex molecules. researchgate.netmdpi.com

Table 1: Examples of Carboxylic Acid Functional Group Transformations

| Starting Material | Reagents | Product | Transformation Type |

|---|---|---|---|

| Pyrazine-2-carboxylic acid | Ethanol, H₂SO₄ | Ethyl pyrazinoate | Esterification |

| 3-Aminopyrazine-2-carboxylic acid | CDI, Aniline | 3-Amino-N-phenylpyrazine-2-carboxamide | Amidation |

| 6-Chloropyrazine-2-carboxylic acid | SOCl₂, Substituted Anilines | N-Aryl-6-chloropyrazine-2-carboxamide | Amidation |

| Pyrazine-2-carboxylic acid methyl ester | Hydrazine Hydrate, Methanol | Pyrazine-2-carboxylic acid hydrazide | Hydrazide Formation |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | Hydrazine Hydrate, Methanol | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Hydrazide Formation |

Introduction of Substituents on the Pyrazine Moiety

The properties of this compound derivatives can be finely tuned by introducing various substituents onto the pyrazine ring. The electron-deficient nature of the pyrazine ring makes it resistant to direct electrophilic substitution, often requiring the presence of activating groups or the use of N-oxides. thieme-connect.de Therefore, modern cross-coupling reactions and nucleophilic substitution are the preferred methods.

Halogenation: Direct halogenation can be a viable, though sometimes unselective, method to introduce halogens which then serve as handles for cross-coupling. thieme-connect.de For instance, bromination of pyrazine derivatives can be achieved, although it may lead to mixtures of products. nih.gov A more controlled approach involves the Sandmeyer reaction, where an amino group is converted to a chloro group using sodium nitrite (B80452) and cuprous chloride. google.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, alkyl, and alkynyl groups onto the pyrazine core.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. It involves the coupling of a halo- or triflate-substituted pyrazine with a boronic acid derivative. For example, 2-amino-5-bromopyrazine (B17997) can be coupled with various arylboronic acids to yield 2-amino-5-arylpyrazines, which are precursors for coelenterazine (B1669285) analogs. illinois.edu A key intermediate, an aminopyrazine triflate, has been shown to be highly effective in Suzuki-Miyaura couplings, allowing the synthesis of a wide array of coelenterazine analogs. researchgate.net

Stille Coupling: As an alternative to Suzuki coupling, the Stille reaction utilizes organotin reagents. Researchers have successfully coupled various arylstannanes with 2-amino-5-bromopyrazine to produce 2-amino-5-arylpyrazines in moderate to good yields. illinois.edu

Sonogashira Coupling: This method is used to introduce alkynyl substituents and has been successfully applied to pyrazine triflate intermediates to synthesize various dehydrocoelenterazine (B1496532) analogs. researchgate.net

These cross-coupling strategies have been instrumental in creating libraries of coelenterazine analogs with diverse substituents at various positions of the pyrazine ring. researchgate.net

Table 2: Methods for Introducing Substituents on the Pyrazine Ring

| Reaction Type | Substrate Example | Reagent(s) | Product Type |

|---|---|---|---|

| Halogenation (Sandmeyer) | 6-fluoro-3-hydroxypyrazine-2-carboxylic acid precursor | NaNO₂, CuCl | Chlorinated pyrazine |

| Suzuki-Miyaura Coupling | 2-Amino-5-bromopyrazine | Arylboronic acid, Pd catalyst | 2-Amino-5-arylpyrazine |

| Stille Coupling | 2-Amino-5-bromopyrazine | Arylstannane, Pd catalyst | 2-Amino-5-arylpyrazine |

| Sonogashira Coupling | Aminopyrazine triflate | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted pyrazine |

Formation of Conjugates and Probes

The this compound scaffold is a valuable platform for constructing chemical probes and conjugates. These molecules are designed for specific applications, such as bioassays and mechanistic studies. nih.govnih.gov

Hydrazone Formation: Acetic acid hydrazide derivatives are excellent precursors for creating conjugates through condensation reactions. For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide reacts with various aromatic aldehydes to form a series of N'-substituted hydrazones. mdpi.comnih.gov These reactions are typically carried out in a suitable solvent like propan-2-ol at reflux. nih.gov

Heterocyclic Adducts: The hydrazide functionality can also be used to construct more complex heterocyclic systems.

Reaction of an acetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide can yield a 5-mercapto-1,3,4-oxadiazole derivative. mdpi.comnih.gov

Similarly, reacting the hydrazide with potassium thiocyanate (B1210189) leads to the formation of a 5-mercapto-4H-1,2,4-triazole ring. mdpi.comnih.gov

Condensation with acetylacetone (B45752) can produce a pyrazole (B372694) derivative. mdpi.com

Pyrazine-2-carboxylic acid hydrazide has been used as a building block to synthesize 1,2,4-triazolo-pyrazine derivatives through a multi-step sequence involving cyclization with carbon disulfide. researchgate.net

Probes for Mechanistic Studies: Modified analogs of the core structure serve as valuable probes for investigating biological systems. For instance, chiral deaza-coelenterazine analogs, which replace a nitrogen atom in the imidazopyrazine core with a carbon, have been synthesized to probe the substrate-binding site of the photoprotein aequorin. nih.gov These analogs act as inhibitors and help to characterize the oxidation process of the natural substrate, coelenterazine. nih.gov The synthesis of these probes was improved to allow for larger-scale production, facilitating detailed structural and mechanistic studies. nih.gov

Table 3: Examples of Conjugate and Probe Formation

| Starting Material | Reagent(s) | Product Type | Application |

|---|---|---|---|

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Aromatic aldehydes | Hydrazone conjugate | Antimicrobial agent development |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Carbon disulfide, KOH | 1,3,4-Oxadiazole conjugate | Antimicrobial agent development |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Acetylacetone | Pyrazole conjugate | Antimicrobial agent development |

| Chiral deaza-coelenterazine precursors | Multi-step synthesis | Deaza-coelenterazine analog | Probe for protein binding sites |

| Pyrazine-2-carboxylic acid hydrazide | CS₂, N₂H₄·H₂O, RCOCl | 1,2,4-Triazolo-pyrazine conjugate | Bioactive molecule synthesis |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Complex Mixture Analysis

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-(3-Hydroxypyrazin-2-yl)acetic acid, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. This level of precision is critical in metabolite profiling studies, where the compound might be one of many structurally similar molecules in a complex biological matrix. The ability of HRMS to distinguish between isobaric interferences ensures confident identification.

In the context of synthetic chemistry, HRMS serves as a powerful tool for real-time reaction monitoring. By analyzing aliquots from a reaction mixture, chemists can track the consumption of starting materials and the formation of this compound and any potential byproducts. This allows for precise control over reaction conditions to optimize yield and purity.

Table 1: Illustrative HRMS Data for this compound

| Ion Adduct | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 155.0451 | 155.0453 | 1.3 |

| [M+Na]⁺ | 177.0270 | 177.0272 | 1.1 |

| [M-H]⁻ | 153.0305 | 153.0302 | -2.0 |

Note: The data presented in this table is illustrative and intended to represent typical results obtained from HRMS analysis.

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The presence of the hydroxyl group on the pyrazine (B50134) ring introduces the possibility of tautomerism, where the compound can exist in equilibrium between the hydroxy form and its keto tautomer (3-oxo-3,4-dihydropyrazin-2-yl)acetic acid. Advanced NMR techniques, including variable temperature studies and the use of different solvents, can be employed to investigate the position of this equilibrium. sigmaaldrich.com The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form, providing a means to determine the predominant species under various conditions.

Furthermore, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the substitution pattern on the pyrazine ring and the structure of the acetic acid side chain. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the through-space proximity of atoms, which is valuable for conformational analysis, particularly concerning the orientation of the acetic acid group relative to the pyrazine ring.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine H-5 | 7.85 | 130.2 |

| Pyrazine H-6 | 7.70 | 128.5 |

| CH₂ | 3.80 | 41.5 |

| COOH | 11.5 (broad) | 172.0 |

| Pyrazine C-2 | - | 145.8 |

| Pyrazine C-3 | - | 155.3 |

Note: This data is representative and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a complementary method for the structural analysis of this compound by probing its functional groups. The IR spectrum is particularly informative for identifying characteristic vibrational modes. The O-H stretch of the hydroxyl group and the carboxylic acid will appear as a broad band, while the C=O stretch of the carboxylic acid will be a sharp, intense peak. The aromatic C=C and C=N stretching vibrations of the pyrazine ring will also be present in the fingerprint region.

Raman spectroscopy, being less sensitive to water, can be advantageous for analyzing samples in aqueous media. It provides information on the skeletal vibrations of the pyrazine ring and can be used to study the tautomeric equilibrium, as the vibrational frequencies of the ring will differ between the hydroxy and keto forms.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid & Phenol) | Stretching | 3400-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1720-1700 |

| C=C, C=N (Pyrazine Ring) | Stretching | 1600-1450 |

| C-O | Stretching | 1250-1180 |

Note: The values in this table are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatographic techniques are essential for the separation, purification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for this non-volatile and polar compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), can effectively separate the target compound from impurities and starting materials. The retention time is a characteristic property under specific chromatographic conditions and can be used for identification, while the peak area from a UV detector allows for accurate quantification.

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal lability. However, derivatization of the carboxylic acid and hydroxyl groups to form more volatile esters and ethers can enable GC analysis if required.

Table 4: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Retention Time | ~6.5 minutes (Illustrative) |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining suitable single crystals of this compound itself may be challenging, X-ray crystallography of its derivatives can provide definitive proof of its molecular structure in the solid state. By forming a salt or an ester, it is often possible to grow crystals of sufficient quality for diffraction studies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and inherent reactivity of molecules. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. For 2-(3-Hydroxypyrazin-2-yl)acetic acid, methods like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) are commonly employed to provide a balance of accuracy and computational cost for geometry optimization, frequency calculations, and electronic property analysis. nih.govresearchgate.net

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

In this compound, the HOMO is typically localized over the electron-rich hydroxypyrazine ring, while the LUMO is distributed across the pyrazine (B50134) ring and the carboxylic acid moiety. This distribution suggests that the ring is the primary site for electrophilic attack, whereas the carboxylic acid and the nitrogen atoms of the pyrazine ring are potential sites for nucleophilic interaction. researchgate.net DFT calculations can precisely map these orbitals and quantify their energies, along with other electronic properties such as ionization potential, electron affinity, and global reactivity descriptors. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Pyrazine Derivative This table presents hypothetical data based on typical values for similar heterocyclic compounds as analyzed by DFT methods.

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.15 eV | A measure of the molecule's ability to attract electrons. |

| Hardness (η) | 2.35 eV | A measure of the molecule's resistance to change in its electron distribution. |

Reaction Mechanism Elucidation via Transition State Calculations

Quantum chemical calculations are pivotal in mapping reaction pathways and identifying transition states (TS). By calculating the potential energy surface for a proposed reaction, researchers can determine the energy barriers (activation energies) and the geometries of transient species. nih.gov For this compound, this could apply to reactions such as esterification of the acetic acid side chain or electrophilic substitution on the pyrazine ring.

The process involves locating the stationary points on the potential energy surface corresponding to reactants, products, intermediates, and transition states. A transition state is a first-order saddle point, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used to locate these transition states. The calculated activation energies provide quantitative insights into reaction kinetics, helping to predict the feasibility and rate of chemical transformations. researchgate.net

Tautomeric Equilibrium and Energetics

Hydroxypyrazines, like other hydroxy-substituted nitrogen heterocycles, can exist in different tautomeric forms. For this compound, the primary equilibrium is between the hydroxy (enol-like) form and the oxo (keto-like) form (pyrazinone). DFT calculations are highly effective for determining the relative stabilities of these tautomers in the gas phase and in different solvents, which is accomplished by using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov

Calculations typically show that the relative energies of the tautomers can be significantly influenced by the solvent environment. In many cases, the pyrazinone form is found to be more stable, particularly in polar solvents, due to more favorable dipole interactions and hydrogen bonding opportunities. nih.gov By comparing the Gibbs free energies of the optimized structures for each tautomer, the equilibrium constant can be predicted, providing a quantitative measure of their relative populations at a given temperature.

Table 2: Calculated Relative Energies of Tautomers of 3-Hydroxypyrazine This table presents hypothetical data based on published studies of similar hydroxypyridine and hydroxypyrazine systems.

| Tautomer | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

| 3-Hydroxypyrazine (Enol) | 0.00 (Reference) | 0.00 (Reference) |

| Pyrazin-2(1H)-one (Keto) | -5.2 | -8.5 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (Non-Clinical)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamic interactions of a molecule. For this compound, MD is used to explore the rotational freedom around the single bonds, particularly concerning the acetic acid side chain. This analysis reveals the preferred spatial arrangements (conformations) of the molecule and the energy barriers between them. nih.gov

In the context of non-clinical ligand-target interactions, MD simulations can model how the compound interacts with a biological macromolecule, such as an enzyme or receptor, over a period of nanoseconds to microseconds. nih.gov After an initial binding pose is predicted by docking, an MD simulation can assess the stability of this pose. It can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation, providing a dynamic view of the binding event. nih.govnih.gov

Docking Studies for Predictive Binding to Biological Macromolecules (Excluding Human Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme). nih.gov This method is widely used to screen virtual libraries of compounds against a protein target to identify potential binders and to hypothesize how they might interact at the molecular level.

For this compound, docking studies could be performed against various non-human enzymes where pyrazine or carboxamide-containing molecules have shown activity. researchgate.net The compound's functional groups—the carboxylic acid, the hydroxyl group, and the pyrazine nitrogens—are all capable of forming hydrogen bonds, while the pyrazine ring can engage in hydrophobic and π-stacking interactions. A docking program would systematically sample different positions and orientations of the compound within the enzyme's active site, using a scoring function to estimate the binding affinity for each pose. The results can highlight crucial interactions, such as the carboxylic acid forming a salt bridge with a basic residue (like Arginine or Lysine) or the hydroxyl group acting as a hydrogen bond donor or acceptor. researchgate.net

Table 3: Hypothetical Docking Interactions for this compound in an Enzyme Active Site This table is a representative example based on common interactions found in docking studies of similar heterocyclic acids.

| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine (Arg) | Hydrogen Bond, Salt Bridge |

| Carboxylic Acid (-COOH) | Serine (Ser) | Hydrogen Bond |

| Hydroxyl Group (-OH) | Histidine (His) | Hydrogen Bond |

| Pyrazine Ring Nitrogen | Tyrosine (Tyr) | Hydrogen Bond |

| Pyrazine Ring | Phenylalanine (Phe) | π-π Stacking |

| Pyrazine Ring | Leucine (B10760876) (Leu), Valine (Val) | Hydrophobic Interaction |

Structure-Property Relationship Modeling (Beyond Basic Physical Properties)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical/chemical properties. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using mathematical techniques to create an equation that links these descriptors to an observed property. mdpi.com

For a series of derivatives of this compound, a QSAR model could be developed to predict a property like enzyme inhibitory activity. mdpi.com The model would rely on descriptors that quantify various aspects of the molecule's structure beyond simple physical properties. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. nih.gov

Topological Descriptors: Indices that describe molecular size, shape, and branching (e.g., Kier & Hall connectivity indices).

Quantum Chemical Descriptors: Parameters derived from DFT calculations, such as chemical hardness or electronegativity.

By identifying which descriptors are most influential, these models can provide valuable insights into the key molecular features required for a desired property and can be used to predict the properties of novel, yet-to-be-synthesized compounds. nih.govmdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the biological and molecular activities of the chemical compound This compound corresponding to the detailed outline requested.

The search did not yield any in vitro or pre-clinical studies focused on this specific molecule for the following areas:

Enzyme Inhibition and Activation Mechanisms: No studies were found that investigated the interaction of this compound with any specific enzymes in isolated systems.

Receptor Binding and Modulation: There is no available data from cellular assays detailing the binding affinity or modulatory effects of this compound on any receptors.

Antiproliferative Activity: The antiproliferative effects of this compound against any cancer cell lines have not been reported.

Antimicrobial Activity: No in vitro studies documenting the activity of this compound against pathogenic microorganisms were identified.

Structure-Activity Relationship (SAR) Studies: SAR studies involving this compound to understand its engagement with biological targets could not be found.

Investigation of Intracellular Signaling Pathway Modulation: There is no research available on how this compound may modulate any intracellular signaling pathways.

While research exists for structurally related compounds such as other pyrazine derivatives, acetic acid derivatives, and various heterocyclic compounds, the user's strict requirement to focus solely on This compound prevents the inclusion of such data. Therefore, the requested article cannot be generated with scientific accuracy at this time. Further experimental research would be required to elucidate the biological profile of this specific compound.

Biosynthesis and Natural Occurrence if Applicable to Pyrazine Acetic Acid Motifs

Identification of Related Natural Products with Pyrazine-Acetic Acid Frameworks

The pyrazine (B50134) framework is present in a diverse array of natural products, many of which have significant biological activities or sensory properties. mdpi.comnih.gov These compounds are frequently produced by bacteria and are responsible for the characteristic aromas of many fermented or heat-treated foods. nih.govresearchgate.net Plants, insects, and marine organisms also utilize the pyrazine scaffold for various biological functions. britannica.comresearchgate.net

A prominent example is 2,3,5,6-tetramethylpyrazine, also known as ligustrazine, which was first isolated from the Chinese herbal medicine Ligusticum wallichii. nih.gov Other naturally occurring alkylpyrazines, such as dimethylpyrazines and trimethylpyrazine, are key aroma components in products like cocoa, coffee, baked goods, and fermented soybeans. nih.govnih.gov

Beyond simple alkylated pyrazines, more complex structures are also found in nature. The pteridines, which contain a fused pyrazine and pyrimidine (B1678525) ring system, are a class of pigments first discovered in butterfly wings. britannica.com This class also includes essential compounds like the folic acids. britannica.com Alloxazines, such as riboflavin (B1680620) (vitamin B2), feature a three-ring system incorporating a pyrazine ring and are vital growth-promoting factors. britannica.com In marine environments, coelenterazine (B1669285) and its analogs, which possess an imidazopyrazinone core, are responsible for the bioluminescence of many organisms. researchgate.net

A selection of naturally occurring compounds containing a pyrazine ring is detailed in the table below.

| Compound Class | Specific Example(s) | Natural Source(s) |

| Alkylpyrazines | 2,3,5,6-Tetramethylpyrazine (Ligustrazine), 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine (B81540) | Ligusticum wallichii (herb), fermented foods (natto), coffee, cocoa, baked goods nih.govnih.gov |

| Pteridines | Folic Acid | Various biological systems |

| Alloxazines | Riboflavin (Vitamin B2) | Various biological systems |

| Imidazopyrazinones | Coelenterazine | Bioluminescent marine organisms (e.g., jellyfish, squid) researchgate.net |

Enzymatic Pathways Involved in Biosynthesis of Analogous Structures

The biosynthesis of pyrazine rings in nature typically involves the condensation of amino acids or their derivatives. The specific enzymatic pathways can vary, leading to the diverse range of pyrazine natural products.

For many simple alkylpyrazines produced by microorganisms like Bacillus subtilis, the biosynthesis is understood to start from amino acid precursors. nih.gov For instance, isotope labeling studies have indicated that L-threonine, in conjunction with acetoin (B143602) (a product of sugar metabolism), serves as a key precursor in the formation of various pyrazines. nih.govnih.gov Similarly, the biosynthesis of 3-isobutyl-2-methoxypyrazine, a compound responsible for the "green" aroma in grapes, is derived from the amino acids leucine (B10760876) and glycine. researchgate.net The general proposed pathway involves the formation of an aminoketone from an amino acid, which can then dimerize and oxidize to form the stable aromatic pyrazine ring. nih.gov

The biosynthesis of more complex structures like coelenterazine is hypothesized to involve the cyclization of two different amino acids, followed by further enzymatic modifications to create the final imidazopyrazinone structure. researchgate.net While the specific enzymes for many of these pathways are still under investigation, they represent a common biochemical strategy: the assembly of complex heterocyclic scaffolds from simple, readily available metabolic building blocks.

Precursor Utilization and Metabolic Engineering Strategies

Understanding the precursor molecules is fundamental to harnessing and potentially manipulating the production of pyrazine compounds. As amino acids are the primary building blocks for many naturally occurring pyrazines, their availability is a key factor influencing yield. researchgate.netnih.gov

Studies have shown that supplementing the growth media of pyrazine-producing bacteria with precursors like L-threonine can lead to an increased output of pyrazine products. nih.gov This highlights a potential strategy for enhancing production through fermentation. However, extraction from natural sources is often hampered by low concentrations and high costs, making biotechnological production an attractive alternative. researchgate.netnih.gov

Metabolic engineering offers a powerful approach to improve the synthesis of these compounds. By genetically modifying a production organism, it is possible to increase the intracellular supply of precursor amino acids. This can be achieved by upregulating the expression of genes involved in the amino acid's own biosynthetic pathway or by eliminating competing metabolic pathways that consume the precursor. Furthermore, the genes responsible for the pyrazine biosynthesis itself can be transferred into a more suitable industrial host organism, a process known as heterologous expression. This allows for high-level production in a controlled environment, potentially overcoming the limitations of natural extraction.

| Strategy | Description | Example Application |

| Precursor Feeding | Supplementing the production medium with key building blocks. | Adding L-threonine to Bacillus subtilis cultures to increase pyrazine yield. nih.gov |

| Metabolic Engineering | Modifying the host organism's genetics to boost precursor supply or pathway efficiency. | Upregulating amino acid biosynthesis pathways in a microbial host. |

| Heterologous Expression | Transferring the entire biosynthetic gene cluster into a robust industrial microbe. | Producing plant or marine pyrazines in bacteria or yeast. |

Role in Microbial or Plant Metabolism and Interactions

Pyrazine compounds fulfill a wide spectrum of biological and ecological roles. Their most well-known function is as flavor and aroma compounds, which are crucial to the sensory profile of many foods and beverages. nih.govadv-bio.com The nutty, roasted, and earthy notes of coffee, chocolate, and baked bread are largely attributable to a complex mixture of pyrazines formed during the Maillard reaction. nih.gov

Beyond their role in flavor, pyrazines act as important chemical signals in nature. In various animal species, including insects and even some mammals, specific pyrazines function as pheromones. nih.gov These chemical messages can be used for a range of purposes, such as signaling alarm, marking territory, or attracting mates. researchgate.netnih.gov

In the context of plant and microbe interactions, pyrazines can also play a defensive or communicative role. For example, volatile pyrazines emitted by certain soil bacteria, such as Pseudomonas putida, have been shown to enhance disease resistance in mangoes, protecting them from fungal pathogens and extending their shelf life. nih.gov This suggests a role for microbial pyrazines in protecting host plants, highlighting the intricate chemical communication that occurs in many ecosystems.

Environmental Fate, Degradation, and Ecotoxicological Implications Excluding Mammalian Toxicity

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a crucial process in the removal of chemicals from the environment. While direct studies on 2-(3-Hydroxypyrazin-2-yl)acetic acid are absent, research on other pyrazine (B50134) derivatives offers some insights.

A study on pyrazolyl-substituted pyrazines, specifically 2-bromo-5-(1H-pyrazol-1-yl)pyrazine and 2,5-di(1H-pyrazol-1-yl)pyrazine, revealed that they undergo photodegradation following first-order kinetics. nih.gov The degradation pathways suggested include the loss of substituents and ring opening. nih.gov It is plausible that this compound could undergo similar photodegradation, potentially involving the cleavage of the acetic acid side chain or hydroxylation of the pyrazine ring.

Table 1: Photodegradation Kinetics of Substituted Pyrazine Derivatives

| Compound | Rate Constant (k) | Reference |

| 2-bromo-5-(1H-pyrazol-1-yl)pyrazine | 1.18 × 10⁻² min⁻¹ | nih.gov |

| 2,5-di(1H-pyrazol-1-yl)pyrazine | 0.13 × 10⁻² min⁻¹ | nih.gov |

This table presents photodegradation data for structurally related pyrazine compounds to infer potential behavior.

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the natural attenuation of chemical compounds. Studies on pyrazine carboxylic acids suggest that biodegradation of compounds like this compound is feasible.

One significant study isolated a bacterium, Stenotrophomonas sp. HCU1, capable of utilizing pyrazine-2-carboxylate (B1225951) as a sole source of nitrogen. nih.gov The degradation pathway involved a reductive process, leading to the formation of 1,2,5,6-tetrahydropyrazine-2-carboxylate and a ring-opened product. nih.gov This indicates that microbial communities in soil and water could potentially degrade the pyrazine core of this compound.

Furthermore, the transformation of pyrazine-2-carboxylic acid to 3-hydroxypyrazine-2-carboxylic acid has been observed, suggesting that hydroxylation is a viable microbial metabolic pathway for pyrazine compounds. uohyd.ac.in This is particularly relevant to this compound, which already possesses a hydroxyl group.

The presence of an acetic acid side chain may also influence biodegradability. In general, short-chain carboxylic acids are readily biodegradable.

Chemical Stability and Transformation in Environmental Compartments

The chemical stability of this compound in different environmental compartments (water, soil, air) is not documented. However, pyrazines are generally considered to be relatively stable aromatic compounds. The presence of the hydroxyl and carboxylic acid groups could influence its partitioning and reactivity. For instance, the carboxylic acid moiety will ionize depending on the pH of the surrounding medium, which will affect its solubility in water and adsorption to soil particles.

Ecotoxicity Studies in Non-Mammalian Organisms (e.g., Aquatic Organisms, Microbes)

There is a significant lack of ecotoxicity data for this compound and its close structural analogs. General assessments of some pyrazine derivatives used as flavoring agents have suggested a low risk to the environment at their intended use levels.

Studies on the toxicity of various carboxylic acids to different bacterial strains have shown that the toxicity generally decreases with an increase in the molecular weight of the acid. nih.gov This information is very general and may not be directly applicable to the complex structure of this compound. Without specific studies on aquatic organisms (e.g., algae, daphnids, fish) and a broader range of microorganisms, a comprehensive assessment of the ecotoxicological risk of this compound is not possible.

Emerging Research Applications and Future Perspectives

Application as Chemical Probes in Biological Systems

The inherent chemical properties of the pyrazine (B50134) ring system, particularly its electron-deficient nature and capacity for functionalization, make it a promising scaffold for the development of chemical probes. These probes are instrumental in visualizing and quantifying biological processes in real-time. A significant area of application for pyrazine derivatives is in the field of bioluminescence.

Coelenterazine (B1669285), a complex pyrazine derivative, is a well-known luciferin (B1168401) (a light-emitting compound) found in many marine organisms. mdpi.com Its oxidative decarboxylation, catalyzed by luciferases, results in the emission of light. mdpi.com This phenomenon has been harnessed to develop a wide array of bioassays and molecular imaging techniques. mdpi.comnih.gov By modifying the core structure of coelenterazine, researchers have been able to tune the color of the emitted light and create probes that are sensitive to specific ions or reactive oxygen species. mdpi.com For instance, certain coelenterazine analogs have been synthesized to act as chemiluminescent probes for superoxide (B77818) anions, offering high sensitivity and usefulness in studying oxidative stress in biological systems. nih.gov

Given that 2-(3-Hydroxypyrazin-2-yl)acetic acid shares the core pyrazine structure, it holds potential as a precursor or a modification target for creating novel bioluminescent probes. The hydroxyl and acetic acid functional groups offer convenient points for conjugation with other molecules to create probes with specific targeting capabilities or altered luminescent properties.

Table 1: Examples of Coelenterazine Analogs and their Applications as Chemical Probes

| Coelenterazine Analog | Modification | Application | Reference |

| MCLA | Methyl group at C-2, methoxyphenyl at C-6 | Highly sensitive probe for superoxide anion | nih.gov |

| Bridged Analog | Dimethylene bridge between C-5 and C-6 phenyl group | Dramatically increased luminescence for superoxide detection | nih.gov |

| Cyclodextrin-conjugated analogs | Covalently bound cyclodextrin | Improved water solubility and reduced environmental interference | nih.gov |

| 6-FITC-CTZ | Fluorescein isothiocyanate at C-6 | Unique spectral peak for resonance energy transfer studies | mdpi.com |

Use as Building Blocks in Material Science or Polymer Chemistry

Pyrazine derivatives are emerging as valuable building blocks for the synthesis of advanced materials and polymers. Their rigid, aromatic structure and electron-deficient character can impart unique electronic and physical properties to polymeric materials.

Research has demonstrated that incorporating pyrazine units into polymer backbones can lead to materials with interesting semiconducting properties. For example, pyrazine-based polymers have been investigated as n-type semiconductors, which are essential components in organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells. researchgate.net The electron-withdrawing nature of the pyrazine ring facilitates the transport of electrons, a key requirement for n-type materials. researchgate.net

Furthermore, the nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with tailored porous structures and catalytic activities. The presence of the hydroxyl and carboxylic acid groups on this compound provides ideal handles for polymerization reactions, such as condensation polymerization to form polyesters or polyamides. bohrium.com These polymers could exhibit enhanced thermal stability and specific electronic properties due to the pyrazine core. A study on biobased pyrazine-containing polyesters demonstrated the successful synthesis of polymers with high molecular weights and varied thermal properties, highlighting the potential of pyrazine diacids as monomers. bohrium.com

Table 2: Examples of Pyrazine-Based Polymers and their Applications

| Polymer Type | Monomers | Key Properties | Potential Application | Reference |

| Pyrazine-containing polyesters | Dimethylpyrazine dipropionic acid and various diols | Amorphous or semi-crystalline, varied thermal properties | Biobased plastics | bohrium.com |

| Pyrazinacene conjugated polymers | Dialkyne-functionalized hexaazapentacenes | N-type semiconducting, stable | Organic electronics | researchgate.net |

| Poly(hexaazatrinaphthalene) (PHATN) | Hexaazatrinaphthalene derivatives | Redox-active, high reversible capacity | Cathode material for fast-charge batteries | bohrium.com |

Advanced Analytical Reagents or Derivatization Agents

The functional groups present in this compound, namely the carboxylic acid and the hydroxyl group, make it a candidate for development into an advanced analytical reagent or a derivatization agent. Derivatization is a common technique in analytical chemistry used to modify an analyte to improve its detection or separation characteristics.

The carboxylic acid group can be readily activated to react with amines or alcohols, allowing for the covalent labeling of biomolecules such as proteins or amino acids. If the pyrazine core can be engineered to be fluorescent, this compound could serve as a fluorescent tagging reagent. For example, a novel fluorescent probe based on a rhodamine-pyrazine conjugate has been shown to exhibit a "turn-on" fluorescence response to cobalt ions, demonstrating the potential of pyrazine derivatives in ion sensing. researchgate.net

The development of pyrazine-based derivatization agents could be particularly useful in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). By attaching a pyrazine-containing tag to an analyte, its volatility, thermal stability, or detectability by specific detectors (e.g., a nitrogen-phosphorus detector or a mass spectrometer) could be enhanced. While specific research on pyrazine acetic acids as derivatization agents is limited, the fundamental reactivity of the carboxylic acid group is a well-established principle in analytical derivatization.

Future Directions in Synthetic Innovation for Pyrazine Derivatives

The synthesis of pyrazine derivatives has been an active area of research for over a century, with classic methods like the Staedel–Rugheimer and Gutknecht pyrazine syntheses still being relevant. nih.gov However, modern synthetic chemistry is continually seeking more efficient, sustainable, and versatile methods to create complex and highly functionalized molecules.

Recent innovations in pyrazine synthesis include the use of metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents onto the pyrazine ring. nih.gov Another promising approach is the use of acceptorless dehydrogenative coupling reactions, which are more atom-economical and environmentally benign. acs.org For instance, manganese-catalyzed dehydrogenative coupling of 2-amino alcohols has been shown to be an effective method for synthesizing 2,5-disubstituted pyrazines. acs.org

For a molecule like this compound, future synthetic innovations could focus on the regioselective functionalization of the pyrazine core to introduce additional functionalities. The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, would also be a significant advancement, improving efficiency and reducing waste. Furthermore, the application of flow chemistry could enable the continuous and scalable production of such derivatives. researchgate.net

Prospects for Targeted Biological Studies in Model Systems

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov This broad spectrum of activity makes them attractive candidates for targeted biological studies in various model systems.

The structural features of this compound, particularly the hydroxypyrazine core, are found in several biologically active compounds. For example, Favipiravir, a pyrazine carboxamide derivative, is a potent antiviral drug. The non-fluorinated analog, T-1105 (3-hydroxypyrazine-2-carboxamide), also shows broad-spectrum antiviral activity. These examples suggest that the 3-hydroxypyrazine-2-carboxamide (B1682577) scaffold, which is closely related to this compound, is a privileged structure for antiviral activity.

Therefore, this compound and its derivatives could be investigated in cell-based assays and animal models to explore their potential as therapeutic agents. For instance, they could be screened against a panel of viruses or cancer cell lines to identify any specific biological activity. The acetic acid side chain could also be modified to improve pharmacokinetic properties or to target specific enzymes or receptors. The use of model organisms like Drosophila melanogaster or zebrafish could provide a platform for rapid in vivo screening of the biological effects and potential toxicity of these novel compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.